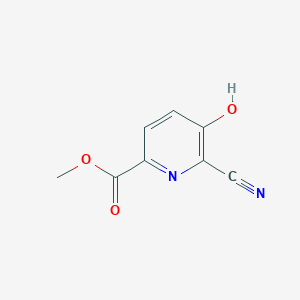

Methyl 6-cyano-5-hydroxypicolinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-cyano-5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)5-2-3-7(11)6(4-9)10-5/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTIJXBNWUKZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Cyano 5 Hydroxypicolinate

Established Synthetic Routes to Methyl 6-cyano-5-hydroxypicolinate

The construction of the densely functionalized pyridine (B92270) ring of this compound can be approached through several established synthetic strategies. These methods often involve the formation of the pyridine core through cyclization reactions or the modification of a pre-existing pyridine ring.

Domino-Knoevenagel Reaction Approaches for Picolinate (B1231196) Scaffold Formation

Domino reactions, particularly those involving a Knoevenagel condensation, offer an efficient pathway to construct highly substituted pyridine rings in a single synthetic operation. A plausible approach to this compound could involve a multi-component reaction where precursors containing the necessary carbon and nitrogen atoms assemble to form the picolinate scaffold.

A general representation of a domino reaction leading to a substituted pyridine, which could be adapted for the target molecule, might involve the reaction of an active methylene (B1212753) compound (like a cyanoacetate (B8463686) derivative), an enamine or a β-keto compound, and a source of ammonia (B1221849). For instance, a borax-catalyzed domino reaction has been shown to be effective for the synthesis of highly functionalized pyridines through a Knoevenagel condensation followed by a Michael addition. google.com Such a strategy could potentially be designed to yield the desired 6-cyano-5-hydroxypicolinate core.

A hypothetical Domino-Knoevenagel reaction for the synthesis of a related pyridinone, a precursor to the target picolinate, is presented below. This type of reaction highlights the potential for building complexity in a single step. bldpharm.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

| Malononitrile | Acetoacetate Derivative | Ammonium (B1175870) Acetate (B1210297) | Piperidine | Ethanol | Substituted 2-pyridone |

This approach offers the advantage of atom economy and operational simplicity, key tenets of modern organic synthesis.

Condensation and Cyclization Strategies in Picolinate Synthesis

The synthesis of the picolinate ring can also be achieved through various condensation and cyclization reactions. These methods typically involve the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia source to form the dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridine.

For the specific case of this compound, a potential strategy could involve the cyclocondensation of a suitably substituted acyclic precursor. For example, a β-enaminodiketone could react with an amidine in a cyclocondensation reaction to form a substituted pyrimidinone, which could then be further transformed. google.com While not a direct route to a picolinate, this illustrates the principle of using cyclocondensation to build heterocyclic systems.

The table below outlines a general scheme for the synthesis of substituted pyridines via a cyclocondensation approach, which could be conceptually applied to the target molecule.

| Precursor A | Precursor B | Conditions | Product |

| 1,3-Dicarbonyl Compound | Enamine | Reflux in Ethanol | Dihydropyridine |

| Dihydropyridine | Oxidizing Agent (e.g., DDQ) | Room Temperature | Substituted Pyridine |

The regiochemistry of such cyclocondensation reactions is a critical factor that needs to be controlled to obtain the desired substitution pattern on the pyridine ring. google.com

Derivatization of Pre-functionalized Pyridine Esters

An alternative and often more direct approach to this compound involves the derivatization of a pre-existing, functionalized pyridine ester. This strategy relies on the availability of suitable starting materials that can be selectively modified.

A plausible route could start from a commercially available or readily synthesized 5-hydroxypicolinate or a related derivative. For instance, the synthesis of methyl 5-bromo-6-hydroxynicotinate has been reported, which could serve as a key intermediate. beilstein-journals.org The bromo group at the 5-position could then be subjected to a cyanation reaction, for example, using a metal cyanide catalyst, to introduce the desired cyano group.

The following table summarizes a potential two-step derivatization sequence:

| Starting Material | Reagent | Conditions | Intermediate/Product |

| Methyl 6-hydroxynicotinate | Bromine, Acetic Acid | 60°C | Methyl 5-bromo-6-hydroxynicotinate |

| Methyl 5-bromo-6-hydroxynicotinate | Copper(I) cyanide | High Temperature | This compound |

This approach allows for the late-stage introduction of the cyano group, which can be advantageous in a multi-step synthesis. The derivatization of carboxylic acids to their corresponding esters is also a well-established transformation. google.com

Novel and Optimized Synthetic Protocols

The development of new synthetic methods often focuses on improving efficiency, selectivity, and the environmental footprint of chemical processes. Research in this area is constantly evolving, with a focus on chemo- and regioselectivity, as well as the principles of green chemistry.

Exploration of Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound, which possesses multiple reactive sites. Modern synthetic methods aim to control reactions to target specific functional groups and positions on the aromatic ring.

For instance, the regioselective alkylation of pyridine N-oxides with titanacyclopropanes has been demonstrated as a powerful tool for the functionalization of pyridines. beilstein-journals.orgchemicalbook.com While not directly applicable to the introduction of a cyano or hydroxyl group, this highlights the type of selective transformations being developed. In the context of our target molecule, selective functionalization of a pre-existing hydroxypyridine ring would be a key challenge. The regiochemistry of the cyclocondensation reactions mentioned earlier is also an area of active research to control the final substitution pattern. google.com

The following table illustrates the importance of regioselectivity in the synthesis of polysubstituted pyridines. lobachemie.com

| Starting Material | Reagents | Key Challenge | Desired Outcome |

| 3-Substituted Pyridine | Electrophile/Nucleophile | Controlling the position of substitution (C2, C4, or C6) | Selective formation of one regioisomer |

| Isocyanide, Aryne, Alkyne | - | Controlling the assembly of the components | Highly chemo- and regioselective formation of polysubstituted pyridines |

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green approaches could be envisioned.

One-pot multicomponent reactions, as discussed in the context of Domino-Knoevenagel reactions, are inherently green as they reduce the number of synthetic steps and purification procedures. bldpharm.comgoogleapis.com The use of environmentally benign solvents, such as water or ethanol, and catalysts that can be recycled are also key aspects of green chemistry. For example, the use of pyridine-2-carboxylic acid as a recyclable organocatalyst has been reported for the synthesis of other heterocyclic compounds. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. googleapis.com

The table below summarizes some green chemistry principles and their potential application in the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Atom Economy | Multicomponent reactions that incorporate all atoms from the starting materials into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions. |

| Catalysis | Employing recyclable catalysts, such as organocatalysts or solid-supported catalysts, to minimize waste. |

| Energy Efficiency | Utilizing microwave irradiation or other energy-efficient heating methods to reduce reaction times and energy consumption. |

The development of a truly green synthesis for this compound would likely involve a combination of these approaches.

Asymmetric Synthesis Methodologies (if applicable to chiral analogues)

The use of chiral ligands in transition-metal catalyzed reactions is a cornerstone of asymmetric synthesis. mdpi.com For instance, if a synthetic route involves a cross-coupling reaction to introduce a substituent, employing a chiral phosphine (B1218219) ligand in conjunction with a palladium or nickel catalyst could induce enantioselectivity. Similarly, chiral Lewis acids can be utilized to catalyze cycloaddition reactions or other bond-forming steps in an enantioselective manner.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure compounds. googleapis.com A racemic mixture of a chiral analogue of this compound could potentially be resolved using a lipase (B570770) or other hydrolase that selectively reacts with one enantiomer, allowing for the separation of the two.

Given the lack of specific examples for this compound, the development of an asymmetric synthesis would require significant research and adaptation of existing methodologies for related chiral heterocycles.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing synthetic routes and developing new, more efficient methods.

Reaction Pathway Elucidation using Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which a particular atom is involved in the rate-determining step of a reaction. wikipedia.orglibretexts.orgnih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is being broken or formed in the rate-determining step. princeton.edu

In the context of the multi-component synthesis of picolinates, a KIE study could be designed to elucidate the sequence of bond-forming events. For example, by deuterating the aldehyde at the formyl position, one could investigate whether C-H bond activation is involved in the initial steps of the reaction. A significant primary KIE (kH/kD > 1) would suggest that the cleavage of this C-H bond is part of the rate-determining step. Conversely, the absence of a significant KIE would indicate that this bond is not broken in the slowest step of the reaction.

Secondary KIEs can also provide valuable information about changes in hybridization at a particular atom during the transition state. wikipedia.org For instance, a KIE study on the nitrogen atom of ammonium acetate could shed light on its role in the cyclization step.

Transition State Analysis in Key Synthetic Steps

Computational chemistry provides a powerful avenue for analyzing the transition states of key synthetic steps. Using density functional theory (DFT) or other quantum mechanical methods, the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway can be calculated. This allows for the visualization of the transition state structure and the identification of the key interactions that stabilize it.

For the multi-component synthesis of picolinates, transition state analysis could be used to understand the regioselectivity of the reaction. For example, it could explain why the cyano and ester groups adopt their specific positions on the newly formed pyridine ring. By comparing the energies of different possible transition states leading to various isomers, the most favorable reaction pathway can be determined.

The proposed mechanism for the formation of picolinate derivatives via a multi-component reaction involves several key steps: the initial activation of the aldehyde, a Michael addition, and an intramolecular cyclization followed by aromatization. nih.govresearchgate.net Computational modeling of the transition states for each of these steps would provide a detailed picture of the reaction energy profile and help to identify the rate-determining step.

Catalytic System Development and Optimization for Enhanced Yield and Selectivity

The development of efficient and selective catalytic systems is paramount for the practical synthesis of this compound. As seen in the synthesis of related picolinates, a heterogeneous catalyst based on a metal-organic framework (MOF), such as UiO-66(Zr), has shown promise. nih.govresearchgate.netrsc.org The advantage of such catalysts lies in their high surface area, tunable porosity, and the potential for incorporating specific active sites.

For the multi-component synthesis, the catalyst plays a crucial role in activating the reactants and facilitating the key bond-forming steps. The Lewis acidic sites on the Zr-based MOF can coordinate to the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack. The basic sites on the functionalized linker can act as a proton shuttle, facilitating the various proton transfer steps in the reaction mechanism.

Optimization of the catalytic system would involve screening different metal centers and organic linkers for the MOF to fine-tune its acidic and basic properties. The solvent, temperature, and reaction time would also be critical parameters to optimize for maximizing the yield and selectivity towards the desired product. Furthermore, the reusability of the heterogeneous catalyst is an important factor for developing a sustainable and cost-effective synthetic process.

Chemical Reactivity and Transformation Mechanisms of Methyl 6 Cyano 5 Hydroxypicolinate

Reactivity Profiles of the Cyano Group

The cyano group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the pyridine (B92270) ring.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The reactivity of 2-cyanopyridines is enhanced by the presence of additional electron-withdrawing groups on the pyridine ring. researchgate.net For instance, the reaction of 2-cyanopyridines with N-terminal cysteine-containing peptides proceeds efficiently under mild aqueous conditions, leading to the formation of a thiazoline (B8809763) ring. researchgate.net This type of reaction is sensitive to both electronic effects and steric hindrance around the cyano group. researchgate.net

While specific studies on nucleophilic additions to Methyl 6-cyano-5-hydroxypicolinate are not extensively documented, the principles observed with other 2-cyanopyridines suggest that it would be susceptible to attack by various nucleophiles. The presence of the hydroxyl and methyl ester groups would further modulate this reactivity.

Table 1: Examples of Nucleophilic Addition to Related 2-Cyanopyridine Derivatives This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

| 2-Cyanopyridine Derivative | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Cyano-5-fluoropyridine | L-cysteine methyl ester | Thiazoline derivative | 97 | researchgate.net |

| 2-Cyano-3-fluoropyridine | L-cysteine methyl ester | Thiazoline derivative | 94 | researchgate.net |

Hydrolysis and Amidation Reactions of the Cyano Group

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The reaction proceeds through the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. The intermediate amide can sometimes be isolated, or the reaction can proceed to the full hydrolysis to the carboxylic acid.

The hydrolysis of nitriles can also be achieved biocatalytically using enzymes such as nitrilases or nitrile hydratases in combination with amidases. These enzymatic methods often offer high selectivity and milder reaction conditions. For example, various pyridinedinitriles have been selectively mono-hydrolyzed to the corresponding cyano carboxylic acids using nitrilases.

Table 2: Examples of Hydrolysis of Related Cyanopyridine Derivatives This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2,6-Dicyanopyridine | Nitrilase, pH 8, 28 °C, 118 h | 6-Cyanopicolinic acid | 95 |

Reductive Transformations of the Cyano Group

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting aminomethylpyridines are valuable building blocks in medicinal chemistry.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group at the 5-position is a key site for functionalization, influencing the electronic properties of the pyridine ring and participating in hydrogen bonding.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of hydroxypyridines can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. However, in the case of 2- and 4-hydroxypyridines, there is a tautomeric equilibrium with the corresponding pyridone forms. This can lead to competitive N-alkylation or N-acylation. For 3-hydroxypyridine, the hydroxy form is generally favored, leading primarily to O-functionalization. researchgate.net In the case of this compound, the hydroxyl group is at the 5-position, which, similar to 3-hydroxypyridine, should favor O-functionalization over N-functionalization at the pyridine ring nitrogen.

The choice of reagents and reaction conditions is crucial to achieve selective O-functionalization. For instance, reactions of hydroxypyridines with organohalides can be performed under catalyst- and base-free conditions to achieve specific N-alkylation of 2-hydroxypyridines. Conversely, different conditions can favor O-alkylation.

Table 3: Examples of O-Functionalization of Related Hydroxypyridine Derivatives This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

| Hydroxypyridine Derivative | Reagent | Product Type |

|---|---|---|

| 3-Hydroxypyridine | 1-Chloro-2,4,6-trinitrobenzene | O-Aryl ether |

| 2-Hydroxypyridine | 1-Chloro-2,4,6-trinitrobenzene | Mixture of O- and N-Aryl products |

Hydrogen Bonding Networks and Supramolecular Interactions mediated by the Hydroxyl Group

The hydroxyl group of this compound is a strong hydrogen bond donor, while the pyridine nitrogen and the cyano group can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen bonding networks and supramolecular assemblies in the solid state.

Studies on related systems have established a hierarchy of supramolecular synthons. For instance, the hydroxyl-pyridine hydrogen bond is a very robust and frequently occurring interaction in crystal structures. researchgate.net When a cyano group is also present, the hydroxyl-pyridine heterosynthon is generally favored over the hydroxyl-cyano interaction. researchgate.net

The crystal structure of such molecules is therefore likely to be dominated by intermolecular hydrogen bonds involving the hydroxyl group and the pyridine nitrogen of a neighboring molecule, leading to the formation of chains, sheets, or more complex three-dimensional architectures. The presence of the methyl ester can also participate in weaker C-H···O interactions, further influencing the crystal packing. The interplay of these interactions is crucial for understanding the solid-state properties of the compound and for the design of co-crystals and other supramolecular assemblies.

Oxidation Reactions and Quinone Methide Formation

The phenolic hydroxyl group on this compound is a key site for oxidative transformations. The oxidation of phenolic compounds can lead to the formation of highly reactive intermediates known as quinone methides. researchgate.net These species are generated through the oxidation of 4-alkylphenols, often facilitated by enzymes like cytochromes P450 or by chemical oxidants. researchgate.net The general mechanism involves the initial formation of a phenoxy radical, which can then undergo further oxidation or rearrangement to yield a quinone methide.

In the context of this compound, the 5-hydroxy group makes the molecule susceptible to oxidation. While not a traditional 4-alkylphenol, the underlying phenolic character is present. Oxidation could proceed to form a reactive quinone-like species. Biosynthetically, ortho-quinone methides (o-QMs) are proposed to form from o-cresol (B1677501) precursors through hydroxylation at a benzylic position, followed by the loss of water. nih.gov Synthetic strategies can also generate these intermediates through the oxidation of corresponding phenols. google.com For this compound, a hypothetical oxidation pathway could lead to an electrophilic intermediate analogous to a quinone methide, which would be highly reactive towards nucleophiles. These intermediates are often implicated in the biosynthesis of natural products and can participate in reactions like 1,4-additions or Diels-Alder reactions. nih.gov The reactivity of these intermediates is often enhanced by the electronic properties of the molecule; for instance, the presence of an intramolecular hydrogen bond can increase the electrophilicity of the quinone methide. researchgate.net

Table 1: Potential Oxidation Products and Intermediates

| Starting Material | Reagent/Condition | Key Intermediate | Potential Final Product (after trapping) |

|---|---|---|---|

| This compound | Chemical Oxidant (e.g., Salcomine, Fremy's salt) | Pyridinone-quinone type species | Adduct with nucleophile (e.g., water, alcohol, thiol) |

Ester Group Modifications and Transesterification Reactions

The methyl ester group at the C2 position of the pyridine ring is amenable to various transformations, most notably hydrolysis and transesterification, which allow for the introduction of diverse functional groups.

Hydrolysis and Saponification of the Methyl Ester

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 6-cyano-5-hydroxypicolinic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis. The reaction is typically reversible and requires an excess of water to drive the equilibrium towards the carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), results in the irreversible formation of the carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid. This method is often preferred due to its irreversibility and generally higher yields. In some cases, the hydrolysis of a cyano group to a carboxylic acid can also occur under these conditions, though typically requiring harsher conditions than ester hydrolysis. google.com

Table 2: Conditions for Hydrolysis of this compound

| Reaction Type | Reagents | Solvent | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, HCl (cat.) | Dioxane/Water | 6-cyano-5-hydroxypicolinic acid |

Transesterification for Diverse Alkyl and Aryl Picolinates

Transesterification is a powerful method for converting the methyl ester into other alkyl or aryl esters, thereby modifying the properties of the molecule. This process involves reacting the methyl picolinate (B1231196) with a different alcohol in the presence of an acid or base catalyst.

The general reaction is as follows: this compound + R-OH ⇌ [Catalyst] ⇌ Alkyl/Aryl 6-cyano-5-hydroxypicolinate + Methanol (B129727)

To drive the reaction to completion, the equilibrium is typically shifted by using a large excess of the new alcohol (R-OH) or by removing the methanol by-product as it forms. Both acid catalysts (like sulfuric acid) and base catalysts (like sodium alkoxides) are effective. The choice of catalyst can depend on the presence of other functional groups in the substrate and the desired alcohol.

Table 3: Examples of Transesterification Reactions

| Reactant Alcohol (R-OH) | Catalyst | Potential Product |

|---|---|---|

| Ethanol | H₂SO₄ | Ethyl 6-cyano-5-hydroxypicolinate |

| Isopropanol | Sodium Isopropoxide | Isopropyl 6-cyano-5-hydroxypicolinate |

| Benzyl Alcohol | Titanium(IV) isopropoxide | Benzyl 6-cyano-5-hydroxypicolinate |

Pyridine Ring Reactivity and Functionalization

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing groups (the C6 cyano group and the C2 ester group). This electronic nature makes it generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack. The C5 hydroxyl group, being an electron-donating group, counteracts this deactivation to some extent.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene (B151609) and typically requires forcing conditions. The pyridine nitrogen acts as a Lewis base, complexing with the electrophile and further deactivating the ring. The substituents on the ring heavily influence the outcome.

Directing Effects:

Pyridine Nitrogen: Deactivating, directs incoming electrophiles to the C3 and C5 positions.

-OH group (at C5): Strongly activating, ortho-, para-director. It directs towards C4 and C6.

-CN group (at C6): Strongly deactivating, meta-director. It directs towards C2 and C4.

-COOCH₃ group (at C2): Deactivating, meta-director. It directs towards C4 and C6.

Nucleophilic Aromatic Substitution on the Pyridine Core

The electron-deficient nature of the pyridine ring, enhanced by the cyano and ester groups, makes it a prime candidate for nucleophilic aromatic substitution (SNAr). These reactions are facilitated by the presence of electron-withdrawing groups at positions ortho or para to a potential leaving group.

In this compound, there is no conventional leaving group like a halide. However, the cyano group itself can, under certain conditions, be displaced by a strong nucleophile. The positions activated for nucleophilic attack are C2, C4, and C6. The presence of the strongly electron-withdrawing cyano group at C6 makes this position particularly susceptible.

Studies on related systems, such as 5-chloroindolizines, have shown that a halogen atom is readily displaced by nucleophiles when activated by an ortho-nitrogen and an electron-withdrawing cyano group. beilstein-journals.org Similarly, in situ nucleophilic aromatic substitution has been observed on other cyano-substituted hydroxy-pyridines. nih.gov For this compound, a strong nucleophile (e.g., an alkoxide, amine, or thiolate) could potentially displace the C6-cyano group. The reaction would proceed via a stabilized Meisenheimer complex, with the negative charge delocalized onto the pyridine nitrogen and the electron-withdrawing substituents.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Target Position | Potential Product |

|---|---|---|

| Sodium Methoxide (B1231860) (NaOCH₃) | C6 | Methyl 5-hydroxy-6-methoxypicolinate |

| Ammonia (B1221849) (NH₃) | C6 | Methyl 6-amino-5-hydroxypicolinate |

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

Halogenated derivatives of this compound are valuable precursors for the synthesis of more complex molecules through metal-catalyzed cross-coupling reactions. These reactions, staples in modern organic synthesis, enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space. The primary position for halogenation on the pyridine ring, to facilitate such reactions, is the 3-position, which is activated by the adjacent electron-donating hydroxyl group and the electron-withdrawing methyl ester.

Common cross-coupling reactions applicable to these halogenated picolinates include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations are typically catalyzed by palladium complexes, often in the presence of a suitable ligand and base.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated derivative with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. For a hypothetical 3-bromo derivative of this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 3-aryl substituted picolinate. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between a halogenated derivative and an amine. The reaction is catalyzed by a palladium complex and requires a base. This method provides a direct route to amino-substituted picolinates, which are important intermediates in medicinal chemistry.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a halogenated derivative and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. It is a powerful tool for introducing alkynyl moieties onto the picolinate scaffold.

The following table summarizes representative conditions for these cross-coupling reactions on a hypothetical 3-halo-methyl 6-cyano-5-hydroxypicolinate, based on established methodologies for similar pyridine systems.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on 3-Halo-Methyl 6-cyano-5-hydroxypicolinate

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Suzuki-Miyaura | Methyl 3-bromo-6-cyano-5-hydroxypicolinate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 3-aryl-6-cyano-5-hydroxypicolinate |

| Buchwald-Hartwig | Methyl 3-chloro-6-cyano-5-hydroxypicolinate | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Methyl 3-amino-6-cyano-5-hydroxypicolinate |

| Sonogashira | Methyl 3-iodo-6-cyano-5-hydroxypicolinate | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Methyl 3-alkynyl-6-cyano-5-hydroxypicolinate |

Note: The specific conditions and yields for these reactions on this compound derivatives are not explicitly reported in the literature and are presented here as representative examples based on analogous transformations on other substituted halopyridines.

Heteroatom Modification of the Pyridine Ring

The pyridine ring of this compound possesses two key heteroatoms, the nitrogen of the ring and the oxygen of the hydroxyl group, which are susceptible to modification. These modifications can significantly alter the electronic properties and biological activity of the molecule.

O-Alkylation and O-Acylation of the Hydroxyl Group: The hydroxyl group at the 5-position is a prime site for functionalization. It can readily undergo O-alkylation with various alkyl halides in the presence of a base to form the corresponding ethers. Similarly, O-acylation with acyl chlorides or anhydrides yields the corresponding esters. These reactions are valuable for protecting the hydroxyl group or for introducing new functional moieties. For instance, O-alkylation of a related 2-pyridone derivative has been shown to proceed efficiently using an alkyl halide and potassium carbonate in a suitable solvent like acetone. nih.gov

N-Alkylation and N-Oxidation of the Pyridine Nitrogen: The pyridine nitrogen atom is nucleophilic and can be alkylated using alkyl halides, although this reaction often requires forcing conditions and can sometimes lead to a mixture of products. A more common transformation is N-oxidation, typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.

The table below outlines typical conditions for these heteroatom modification reactions.

Table 2: Representative Heteroatom Modification Reactions of this compound

| Reaction Type | Reagent | Base/Catalyst | Solvent | Product |

| O-Alkylation | Alkyl halide (e.g., CH₃I) | K₂CO₃ | Acetone | Methyl 6-cyano-5-alkoxypicolinate |

| O-Acylation | Acyl chloride (e.g., Acetyl chloride) | Pyridine | Dichloromethane | Methyl 5-acetoxy-6-cyanopicolinate |

| N-Oxidation | m-CPBA | - | Dichloromethane | Methyl 6-cyano-5-hydroxy-1-oxido-pyridin-1-ium-2-carboxylate |

Note: The specific conditions for these reactions on this compound are based on general procedures for the functionalization of hydroxypyridines.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 6 Cyano 5 Hydroxypicolinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For Methyl 6-cyano-5-hydroxypicolinate, with its distinct arrangement of substituents on the pyridine (B92270) ring, NMR provides critical insights into its conformational preferences and electronic environment.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignments

While one-dimensional ¹H and ¹³C NMR spectra offer initial information, the unambiguous assignment of all proton and carbon signals in a molecule as functionally dense as this compound necessitates the use of two-dimensional (2D) NMR techniques. These experiments reveal through-bond and through-space correlations between nuclei, providing a detailed connectivity map of the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is crucial for identifying proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the pyridine ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the carbon signals of the pyridine ring by linking them to their attached, and more easily assigned, protons. For instance, the signals for C3 and C4 of the pyridine ring would be identified through their correlation with the corresponding H3 and H4 signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, HMBC correlations would be expected between the methyl protons of the ester group and the carbonyl carbon, as well as the ester oxygen-bonded carbon. Furthermore, correlations from the aromatic protons to the cyano carbon and the carbon bearing the hydroxyl group would solidify the assignment of these key functional groups.

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar substituted pyridines, are summarized in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H3 | 7.5 - 8.0 | - | C2, C4, C5 |

| H4 | 7.0 - 7.5 | - | C2, C3, C5, C6 |

| -OCH₃ | 3.8 - 4.0 | 52 - 55 | C=O |

| -OH | 9.0 - 11.0 | - | C4, C5, C6 |

| C2 | - | 160 - 165 | H3, H4 |

| C3 | - | 115 - 120 | H4 |

| C4 | - | 125 - 130 | H3 |

| C5 | - | 155 - 160 | H3, H4, -OH |

| C6 | - | 105 - 110 | H4, -OH |

| -C≡N | - | 115 - 120 | H4 |

| -C=O | - | 165 - 170 | -OCH₃ |

Note: The chemical shift values are estimates and can be influenced by solvent and temperature.

Dynamic NMR for Rotational Barriers and Fluxional Processes

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes and rotational barriers. For molecules with restricted rotation around single bonds, DNMR can provide valuable thermodynamic and kinetic information.

In the case of derivatives of this compound, particularly those with bulky substituents, restricted rotation around the C-C or C-N bonds could lead to the observation of distinct conformers at low temperatures. As the temperature is increased, the rate of interconversion between these conformers may increase, leading to coalescence of the NMR signals. By analyzing the lineshape changes as a function of temperature, the energy barrier to rotation (ΔG‡) can be calculated. While specific studies on this compound are not prevalent, research on other substituted pyridines has demonstrated the utility of DNMR in quantifying rotational barriers.

Single-Crystal X-ray Diffraction Analysis

Solid-State Molecular Conformation and Packing Arrangements

A single-crystal X-ray diffraction study of this compound would reveal its preferred conformation in the solid state. Key conformational features of interest would include the planarity of the pyridine ring and the orientation of the methyl ester and hydroxyl groups relative to the ring. The introduction of various substituents on this scaffold can induce notable changes in the molecular structure and crystal packing. nih.gov

The packing of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces. Understanding these packing arrangements is crucial as they can significantly influence the physical properties of the material, such as solubility and melting point.

Elucidation of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The functional groups present in this compound—a hydroxyl group, a nitrile group, a methyl ester, and the nitrogen atom of the pyridine ring—are all capable of participating in a variety of intermolecular interactions. A detailed crystallographic analysis would allow for the precise characterization of these non-covalent interactions.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and it is expected to form hydrogen bonds with suitable acceptors, such as the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group of a neighboring molecule. The cyano group can also act as a weak hydrogen bond acceptor. These hydrogen bonds are expected to play a dominant role in the crystal packing, likely forming extended networks or specific supramolecular synthons.

Below is a hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 975 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

| Hydrogen Bond (D-H···A) | O-H···N (pyridine) |

| π-stacking distance (Å) | 3.5 - 3.8 |

Note: This data is illustrative and not based on a reported crystal structure.

Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are powerful tools for monitoring the progress of chemical reactions and identifying transient intermediates.

In the synthesis of this compound and its derivatives, LC-MS can be employed to track the consumption of starting materials and the formation of the desired product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern in an MS/MS experiment would be expected to reveal characteristic losses of its functional groups and cleavages within the pyridine ring.

Under typical electron impact (EI) or electrospray ionization (ESI) conditions, the molecule would first be ionized to form the molecular ion [M]•+ or a protonated molecule [M+H]+. Subsequent fragmentation of this precursor ion would likely proceed through several key pathways. A primary and highly probable fragmentation would involve the loss of the methoxy (B1213986) group (•OCH3) from the ester, leading to the formation of a stable acylium ion. Another expected fragmentation is the loss of the entire methyl ester group.

Cleavage of the pyridine ring itself can also be anticipated, often following the initial fragmentation of the substituents. The presence of the cyano and hydroxyl groups would influence the fragmentation cascade, potentially leading to the loss of small neutral molecules like HCN or CO. The fragmentation of related N-heterocyclic compounds often shows complex patterns involving ring opening and rearrangement. researchgate.net

Table 1: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted m/z |

| [M+H]+ | [M+H - •OCH3]+ | •OCH3 | M-30 |

| [M+H]+ | [M+H - COOCH3]+ | COOCH3 | M-58 |

| [M+H]+ | [M+H - HCN]+ | HCN | M-26 |

Note: The exact m/z values would depend on the isotopic composition. The predictions are based on the fragmentation patterns of related ester and pyridine compounds.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. This level of precision is crucial for distinguishing between isobaric species—fragments with the same nominal mass but different elemental formulas—thus offering deep mechanistic insights into the fragmentation pathways.

For this compound, HRMS would definitively confirm the elemental composition of the molecular ion. The high mass accuracy would allow for the unambiguous identification of the fragments generated during MS/MS analysis. For instance, the loss of a fragment with a mass of 28 could be attributed to either CO or N2; HRMS can readily differentiate between these possibilities. This capability is essential for mapping the intricate fragmentation mechanisms, including rearrangements and complex bond cleavages. mdpi.com The study of related compounds, such as methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), demonstrates how HRMS can elucidate fragmentation pathways, including the elimination of methanol (B129727). docbrown.info

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Molecular Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is exceptionally sensitive to the chemical environment of functional groups and intermolecular interactions. These methods are pivotal for studying phenomena such as hydrogen bonding and tautomerism in this compound.

Analysis of Hydrogen Bonding and Tautomerism

The presence of a hydroxyl group adjacent to a ring nitrogen in a pyridine structure introduces the possibility of tautomerism, where the proton can shift from the oxygen to the nitrogen, resulting in a pyridone form. nih.gov This equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms is highly sensitive to the molecular environment and can be profoundly influenced by intramolecular and intermolecular hydrogen bonding. rsc.org

In the case of this compound, the hydroxyl group can form an intramolecular hydrogen bond with the adjacent cyano group or the ring nitrogen. The position and shape of the O-H stretching band in the IR spectrum (typically in the 3600-3200 cm⁻¹ region) would provide strong evidence for the presence and nature of hydrogen bonding. A broad and red-shifted O-H band would indicate strong hydrogen bonding. nih.gov

The tautomeric equilibrium can be investigated by looking for characteristic vibrational modes. The enol form would exhibit a distinct O-H stretching vibration, while the keto (pyridone) form would show a characteristic C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. The C≡N stretching frequency, expected around 2230-2210 cm⁻¹, could also be influenced by hydrogen bonding and the electronic effects of the tautomeric form. nih.gov Studies on substituted hydroxypyridines have shown that the presence of electron-withdrawing groups can influence the tautomeric equilibrium. rsc.org

Table 2: Characteristic Vibrational Frequencies for Tautomeric Forms of Hydroxypyridines

| Vibrational Mode | Enol Form (Hydroxypyridine) Wavenumber (cm⁻¹) | Keto Form (Pyridone) Wavenumber (cm⁻¹) |

| O-H Stretch | ~3400 (broadened by H-bonding) | Absent |

| N-H Stretch | Absent | ~3300 |

| C=O Stretch | Absent | ~1660 |

| C≡N Stretch | ~2220 | ~2225 |

| Pyridine Ring Modes | 1600-1400 | 1600-1400 (shifted) |

Note: These are approximate ranges and can vary based on substitution and solid-state effects.

Fingerprint Region Analysis for Structural Comparisons

The fingerprint region of a vibrational spectrum, roughly from 1500 cm⁻¹ to 500 cm⁻¹, contains a complex series of bands arising from bending and skeletal vibrations. libretexts.org This region is unique to a particular molecule, making it invaluable for structural confirmation and comparison with related compounds.

For this compound, the fingerprint region in both IR and Raman spectra would contain a wealth of structural information. The pyridine ring vibrations, including ring stretching and deformation modes, appear in this region. cdnsciencepub.comresearchgate.net The positions of these bands are sensitive to the nature and position of the substituents. For example, the C-O stretching of the hydroxyl group and the various bending modes of the methyl ester would contribute to the complexity of this region.

By comparing the fingerprint region of this compound with that of known substituted pyridines, such as 3-cyanopyridine (B1664610) and various hydroxypyridines, specific vibrational assignments can be made. ijfans.orgresearchgate.net This comparative analysis allows for a detailed understanding of how the combination of the cyano, hydroxyl, and methyl ester groups on the picolinate (B1231196) framework influences its vibrational properties. A narrower region within the fingerprint, for instance, 1550–1900 cm⁻¹, can sometimes be particularly useful for identifying active pharmaceutical ingredients. spectroscopyonline.comspectroscopyonline.com

Computational Chemistry and Theoretical Modeling of Methyl 6 Cyano 5 Hydroxypicolinate

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For methyl 6-cyano-5-hydroxypicolinate, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), provide a detailed picture of its electronic landscape. nih.gov Such studies are foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior.

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

The electronic structure of this compound is characterized by its aromatic pyridine (B92270) ring and the electronic influence of its substituents: the electron-withdrawing cyano and ester groups, and the electron-donating hydroxyl group. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's chemical reactivity and electronic transitions.

The HOMO is typically localized over the electron-rich regions of the molecule, primarily the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient areas, such as the cyano group and the carbonyl carbon of the ester, marking them as probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the calculated HOMO-LUMO gap provides insight into its charge transfer characteristics.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.33 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus. The chemical shifts are highly sensitive to the electronic environment of the atoms, making them a powerful tool for structure elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the C≡N stretch of the cyano group, the C=O stretch of the ester, the O-H stretch of the hydroxyl group, and various C-C and C-N stretching and bending modes within the pyridine ring.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions for this type of molecule.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (ppm) | 7.5 - 8.5 |

| -OCH₃ Protons (ppm) | ~3.9 | |

| IR | O-H Stretch (cm⁻¹) | ~3400 |

| C≡N Stretch (cm⁻¹) | ~2230 | |

| C=O Stretch (cm⁻¹) | ~1725 | |

| UV-Vis | λmax (nm) | ~280, ~320 |

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting reactivity, particularly in non-covalent interactions. The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring, the oxygen of the hydroxyl group, and the nitrogen of the cyano group, indicating these as sites for electrophilic interaction. The regions of positive potential are likely to be found around the hydrogen atom of the hydroxyl group and the hydrogens of the methyl group, suggesting their involvement in hydrogen bonding and other interactions with nucleophiles.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a condensed phase. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes and solvent effects. researchgate.netrsc.org

Conformational Landscape Exploration in Solution

MD simulations can explore the conformational landscape of this compound in solution. A key aspect to investigate is the orientation of the ester and hydroxyl groups relative to the pyridine ring. The simulations can reveal the most stable conformations and the energy barriers between them. For instance, the rotation around the C-C bond connecting the ester group to the ring can be studied to determine the preferred dihedral angle. The planarity of the molecule and the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent cyano or ester groups can also be assessed.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent. MD simulations using explicit solvent models can elucidate these effects. The simulations can show how solvent molecules, such as water, arrange themselves around the solute molecule, forming solvation shells. researchgate.net The radial distribution functions can be calculated to understand the specific interactions, such as hydrogen bonding between the hydroxyl group of the solute and water molecules. The solvent can also influence the conformational preferences of the molecule by stabilizing certain conformations through favorable interactions.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, characterize transient intermediates, and determine the energy barriers that govern the reaction rate. These theoretical investigations offer insights that are often difficult or impossible to obtain through experimental means alone. The primary methods employed for these studies are rooted in quantum mechanics, particularly Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size. nih.govresearchgate.net

Transition State Localization and Activation Energy Calculations

A cornerstone of understanding reaction kinetics through computational means is the application of Transition State Theory (TST). vedantu.comwikipedia.org TST posits that for a reaction to proceed from reactants to products, it must pass through a specific, high-energy configuration known as the transition state (TS). vedantu.compressbooks.pub This transition state represents the maximum energy point along the minimum energy path connecting reactants and products on the potential energy surface. pressbooks.pub The rate of a reaction is directly related to the energy difference between the reactants and the transition state, a value known as the activation energy (Ea or ΔG‡). taylorandfrancis.comyoutube.com A higher activation energy corresponds to a slower reaction, as fewer molecules will possess the sufficient energy to overcome this barrier. youtube.com

The process of computationally identifying this critical geometry is known as transition state localization or optimization. Unlike stable molecules that reside at energy minima, a transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.org Specialized algorithms are used to locate these saddle points. Once the transition state structure is found, its energy is calculated with high precision. The activation energy is then determined by subtracting the energy of the initial reactant state from the energy of the transition state. taylorandfrancis.com

For a hypothetical reaction, such as a nucleophilic aromatic substitution on the pyridine ring of this compound, computational chemists would model the approach of the nucleophile to the carbon atom targeted for substitution. The pyridine ring is generally susceptible to nucleophilic attack at the positions ortho and para (C2, C4, C6) to the ring nitrogen because the electronegative nitrogen atom polarizes the ring, making these positions electron-deficient. stackexchange.comyoutube.com The presence of the electron-withdrawing cyano group would further activate the ring towards such a reaction.

The table below presents hypothetical activation energies for a nucleophilic substitution reaction on this compound, calculated using a common DFT method. Such data is crucial for predicting reaction feasibility and selectivity.

| Reaction Step | Reactants | Transition State (TS) | Products | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Attack | This compound + Nu⁻ | [TS Complex]⁻ | Meisenheimer-like Intermediate | 15.8 |

| Leaving Group Departure | Meisenheimer-like Intermediate | [TS Complex]⁻ | Substituted Product + LG⁻ | 5.2 |

| Note: Data is illustrative and based on typical values for similar reactions. "Nu⁻" represents a generic nucleophile and "LG⁻" a generic leaving group. |

These calculations are vital for comparing different potential reaction pathways. For instance, a reaction might be able to proceed through several different mechanisms, each with its own set of transition states and activation energies. By calculating the activation energy for the rate-determining step of each pathway, the computationally most favorable route can be identified. taylorandfrancis.com

Reaction Coordinate Mapping for Complex Transformations

While localizing the stationary points (reactants, products, intermediates, and transition states) provides crucial energetic information, it does not fully describe the transformation process. To visualize the entire reaction pathway, chemists employ a technique known as reaction coordinate mapping, often through Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net An IRC calculation traces the minimum energy path downhill from a transition state, connecting it to the corresponding reactants on one side and the products (or intermediates) on the other. researchgate.net

This process essentially maps out the "valley floor" of the potential energy surface that the reaction follows. The output of an IRC calculation is a series of molecular geometries and their corresponding energies along the reaction coordinate. Plotting this data generates a reaction energy profile, which provides a clear visual representation of the energy changes as the reaction progresses. This profile explicitly shows the activation energies for each step and the relative stabilities of any intermediates. youtube.com

For a complex transformation involving this compound, such as a multi-step rearrangement or a catalytically mediated reaction, IRC mapping is indispensable. It can confirm that a located transition state indeed connects the intended reactants and products, preventing misinterpretation of the reaction mechanism. researchgate.net Furthermore, it can reveal shallow intermediates or unexpected changes in molecular geometry during the transformation that might not be intuitive.

The following table outlines the key stages in mapping a reaction coordinate for a hypothetical isomerization of this compound.

| Stage | Computational Task | Objective | Key Output |

| 1. Optimization | Geometry optimization of reactant and product. | Find the lowest energy structures of the stable species. | Optimized geometries and energies of reactant/product. |

| 2. Transition State Search | Locate the first-order saddle point between reactant and product. | Identify the structure of the highest energy barrier. | Transition state geometry and energy. |

| 3. Frequency Analysis | Calculate vibrational frequencies for all optimized structures. | Characterize stationary points (minimum or saddle point) and obtain zero-point vibrational energy. | Imaginary frequency for TS, real frequencies for minima. |

| 4. IRC Calculation | Trace the minimum energy path from the transition state. | Connect the TS to the reactant and product minima. | A series of points (geometries and energies) defining the reaction path. |

| 5. Profile Generation | Plot the energy of the IRC path versus the reaction coordinate. | Visualize the energetic landscape of the reaction. | Reaction energy profile diagram. |

Through these sophisticated modeling techniques, a comprehensive, step-by-step understanding of the reaction mechanisms available to this compound can be achieved. This knowledge is fundamental for controlling reaction outcomes, designing more efficient syntheses, and predicting the chemical behavior of this and related compounds. rsc.orgmdpi.com

Application As a Synthetic Synthon in Complex Molecule Assembly Non Clinical

Methyl 6-cyano-5-hydroxypicolinate in the Synthesis of Heterocyclic Frameworks

The inherent reactivity of the functional groups within this compound makes it a promising candidate for the construction of fused heterocyclic systems and macrocycles.

The synthesis of quinolines and naphthyridines often involves the annulation of a second ring onto a pre-existing pyridine (B92270) or benzene (B151609) ring. The functional groups on this compound could be leveraged in several established synthetic strategies.

For instance, the hydroxyl group could be converted to an amino group, providing a handle for classic quinoline (B57606) and naphthyridine syntheses like the Skraup or Doebner-von Miller reactions. In a hypothetical sequence, reduction of the cyano group to an aminomethyl group, followed by transformation of the hydroxyl group to an amino group, would furnish a diamine suitable for condensation with dicarbonyl compounds to form fused heterocyclic systems.

Furthermore, the cyano group itself can participate in cyclization reactions. For example, it could undergo addition by a nucleophile generated on a side chain attached to the pyridine ring, leading to the formation of a new ring. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions, or it can be converted to other functional groups to facilitate ring closure.

General strategies for the synthesis of naphthyridines from substituted pyridines often rely on the presence of an amino group adjacent to a group that can participate in cyclization. nih.govorganic-chemistry.org While direct utilization of this compound is not documented, its conversion to a suitably substituted aminopyridine would open avenues to these synthetic routes.

Table 1: Potential Strategies for Pyridine-Fused Systems

| Synthetic Strategy | Required Modification of this compound | Key Reaction Type | Resulting Fused System |

|---|---|---|---|

| Skraup Synthesis | Conversion of the hydroxyl group to an amino group. | Electrophilic cyclization | Naphthyridine |

| Friedländer Annulation | Conversion of the hydroxyl group to an amino group and the cyano group to a carbonyl. | Condensation and cyclization | Naphthyridine |

The reaction between a cyanopyridine and a 1,2-aminothiol represents a powerful "click" reaction for bioconjugation and peptide macrocyclization. researchgate.netthieme-connect.deanu.edu.aunih.govacs.org This reaction proceeds under biocompatible conditions and displays high selectivity. The cyano group on this compound is a prime candidate for participating in such macrocyclization strategies.

In a potential application, a peptide chain containing an N-terminal cysteine could be coupled to a derivative of this compound where the ester has been modified for attachment. The subsequent intramolecular reaction between the cysteine's thiol and amino groups and the cyano group would lead to the formation of a stable, thiazoline-containing macrocycle. The hydroxyl group on the pyridine ring could be used to modulate the properties of the resulting macrocycle or as a point for further functionalization.

This approach offers a pathway to novel macrocyclic structures with potential applications in materials science and as scaffolds for further chemical elaboration.

Role in the Construction of Advanced Organic Scaffolds

The development of novel organic scaffolds with defined three-dimensional structures is crucial for various fields, including drug discovery and materials science. This compound can serve as a starting point for the creation of such scaffolds through stereoselective transformations and multicomponent reactions.

The pyridine ring of this compound can be a platform for introducing chirality. While the starting material itself is achiral, its functional groups can be modified using chiral reagents or catalysts to create stereocenters.

For example, the hydroxyl group could be used to direct a stereoselective reaction on an adjacent position of the pyridine ring. Alternatively, the hydroxyl group could be derivatized with a chiral auxiliary, which would then control the stereochemical outcome of subsequent reactions. The development of chiral pyridine ligands is an active area of research, and the principles learned from these studies could be applied to the stereoselective functionalization of this compound. rsc.orgnih.govresearchgate.netwiley.com

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. mdpi.comresearchgate.netacsgcipr.orgrsc.orgacs.org The diverse functionality of this compound makes it an attractive component for the design of novel MCRs.

For instance, the cyano group could act as a precursor to a ketenimine or another reactive intermediate in a multicomponent reaction cascade. The hydroxyl group could participate as a nucleophile, and the ester group could be modified to include a reactive component for an MCR. A hypothetical MCR could involve the reaction of this compound, an isocyanide, and an aldehyde to generate a highly functionalized, complex heterocyclic system in a single operation.

Precursor in Ligand Design for Coordination Chemistry and Catalysis

The pyridine nitrogen and the hydroxyl oxygen of this compound form a potential bidentate chelation site for metal ions. This, combined with the other functional groups that can be used for further modification, makes this compound a promising precursor for the synthesis of novel ligands for coordination chemistry and catalysis. arkat-usa.orgrsc.orgacs.orgresearchgate.netnih.govlibretexts.orgnih.govuab.cat

The hydroxyl and picolinate (B1231196) functionalities are reminiscent of hydroxypyridinonate (HOPO) ligands, which are known for their strong chelating abilities, particularly for hard metal ions. nih.govnih.gov By modifying the ester group of this compound, it is possible to create polydentate ligands with tailored properties for specific metal ions. For example, the ester could be converted to an amide, and several of these modified units could be linked together to create a ligand with a high affinity and selectivity for a particular metal.

The cyano group can also be incorporated into the ligand design. It can remain as a functional group that modulates the electronic properties of the ligand, or it can be transformed into another coordinating group, such as an amine or a carboxylic acid. The resulting metal complexes could have interesting catalytic, magnetic, or photoluminescent properties.

Table 2: Potential Ligand Architectures from this compound

| Ligand Type | Key Functional Groups Utilized for Coordination | Potential Metal Ions | Potential Applications |

|---|---|---|---|

| Bidentate N,O-Chelator | Pyridine Nitrogen, Hydroxyl Oxygen | Transition metals, Lanthanides | Catalysis, Luminescent materials |

| Polydentate Podand | Modified ester (e.g., amide), Pyridine Nitrogen, Hydroxyl Oxygen | Iron, Lanthanides, Actinides | Metal sequestration, Imaging agents |

Development of N,O-Donor Ligands from the Picolinate Core

The picolinate structure of this compound, characterized by a nitrogen atom within the pyridine ring and an adjacent carboxylate group, forms a bidentate chelate, meaning it can bind to a metal center at two points. This N,O-chelation is a fundamental interaction in coordination chemistry. The hydroxyl and cyano groups on the pyridine ring can be further modified to create more complex, polydentate ligands with tailored electronic and steric properties.

The synthesis of such ligands often involves the strategic modification of the picolinate core to introduce additional donor atoms, thereby increasing the ligand's denticity and its ability to form stable complexes with a variety of metals. For instance, the hydroxyl group can be derivatized to introduce ether or ester functionalities, while the cyano group can be hydrolyzed or reduced to introduce amide or amine groups, respectively. These modifications allow for the fine-tuning of the ligand's coordination properties. A systematic study on the functionalization of Krebs-type polyoxometalates has highlighted the importance of the nature of the N,O-chelating ligand in the successful derivatization of these complex structures. nih.gov

Table 1: Potential N,O-Donor Ligands Derived from this compound

| Starting Material | Modification Reaction | Resulting Ligand Structure | Potential Coordination Modes |

| This compound | Hydrolysis of ester | 6-cyano-5-hydroxypicolinic acid | Bidentate (N,O) |

| This compound | Etherification of hydroxyl group | Methyl 6-cyano-5-alkoxypicolinate | Bidentate (N,O) |

| This compound | Reduction of cyano group | Methyl 6-(aminomethyl)-5-hydroxypicolinate | Tridentate (N,N,O) |

| 6-cyano-5-hydroxypicolinic acid | Amidation with a diamine | N,N'-bis(6-carboxy-5-hydroxypyridin-2-yl)diamine | Tetradentate (N,N,O,O) |

This table presents hypothetical ligand structures based on common organic transformations, illustrating the synthetic versatility of the picolinate core.

Application in Organometallic Catalysis as a Ligand Moiety

Ligands derived from picolinate cores play a crucial role in organometallic catalysis by stabilizing the metal center and influencing its reactivity. The electronic properties of the ligand, such as its ability to donate or withdraw electron density, can modulate the catalytic activity of the metal. The steric bulk of the ligand can control the selectivity of the catalytic reaction by directing the approach of the substrate to the metal center.

While specific catalytic applications of ligands derived directly from this compound are not yet widely reported in the literature, the broader class of picolinate-based ligands has been employed in various catalytic transformations. For example, functionalized N,O-chelating ligands are known to form stable complexes with transition metals that can catalyze a range of reactions, including oxidation, reduction, and carbon-carbon bond formation. The hydrolysis of p-nitrophenyl picolinate has been studied using metal-chelating micelles, demonstrating the catalytic potential of such systems. psu.edu The development of organometallic nickel complexes with pyridinophane ligands for oxidative reactivity further underscores the importance of tailored ligand design in catalysis. chemrxiv.org

Integration into Materials Science Precursors

The unique chemical functionalities of this compound also make it a promising precursor for the synthesis of advanced materials, including polymers and supramolecular structures. The ability to undergo polymerization or participate in self-assembly processes opens up avenues for creating materials with novel properties and applications.

Polymer and Supramolecular Material Synthesis

Functional monomers are essential for the synthesis of polymers with specific properties. specificpolymers.com this compound can be envisioned as a functional monomer that can be incorporated into polymer chains through its various reactive sites. For example, the hydroxyl group can be used as an initiator for ring-opening polymerization, or it can be converted into a polymerizable group like an acrylate (B77674) or methacrylate. The resulting polymers would feature picolinate units along their backbone or as pendant groups, which could then be used for metal coordination, leading to the formation of metallopolymers with interesting electronic or catalytic properties. The polymerization of functional monomers, such as trifunctional amines and acrylic monomers, provides a versatile platform for the development of new biomaterials. nih.gov

In the realm of supramolecular chemistry, the directional and specific non-covalent interactions of the picolinate moiety can be exploited to construct well-defined supramolecular architectures. nih.gov Hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, along with potential π-π stacking interactions of the aromatic ring, can drive the self-assembly of this compound or its derivatives into larger, ordered structures like tapes, sheets, or three-dimensional networks.

Table 2: Potential Polymer and Supramolecular Architectures

| Precursor | Synthesis Method | Resulting Material | Key Interactions |

| Acrylate derivative of this compound | Radical Polymerization | Poly(methyl 6-cyano-5-picolinyl acrylate) | Covalent bonds |

| This compound | Self-Assembly | Supramolecular chains/sheets | Hydrogen bonding, π-π stacking |

| Di-functionalized picolinate derivative | Polycondensation | Polyester or Polyamide | Covalent ester or amide bonds |

| Picolinate-functionalized polymer | Metal Coordination | Metallopolymer network | N,O-metal coordination |

This table outlines potential routes to materials incorporating the picolinate unit, highlighting the diversity of possible structures.

Functional Material Design with Picolinate-Based Units

The incorporation of picolinate-based units into materials can impart specific functionalities. For instance, materials containing picolinate moieties can be designed to act as sensors for metal ions, where the coordination of a metal to the picolinate unit results in a detectable change in the material's optical or electronic properties. The design of such functional materials relies on the predictable coordination chemistry of the picolinate ligand and the ability to process the material into a useful form, such as a thin film or a nanoparticle.

Furthermore, the inherent properties of the pyridine ring, such as its ability to participate in charge transfer interactions, can be harnessed to create electronically active materials. By carefully designing the molecular structure of the picolinate-based building blocks, it is possible to control the electronic bandgap and charge transport properties of the resulting material, making them suitable for applications in organic electronics. The development of functional organosilicon monomers and polymers through click chemistry is an example of how tailored synthons can be used to create high-performance materials. rsc.org

Design, Synthesis, and Reactivity of Analogues and Derivatives of Methyl 6 Cyano 5 Hydroxypicolinate

Structural Modifications of the Pyridine (B92270) Ring

Alterations to the core pyridine ring of methyl 6-cyano-5-hydroxypicolinate can lead to significant changes in the molecule's electronic and steric properties. These modifications include repositioning of substituents and the introduction of new functional groups to the heterocyclic core.